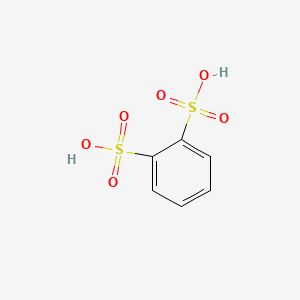

1,2-Benzenedisulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene-1,2-disulfonic acid is a member of the class of benzenesulfonic acids consisting of benzene carrying two sulfo groups at positions 1 and 2 respectively.

Applications De Recherche Scientifique

Organic Synthesis

1,2-Benzenedisulfonic acid serves as an important reagent in organic chemistry. It facilitates the synthesis of complex molecules and functional groups, which are crucial for developing new pharmaceuticals. Its ability to act as a sulfonating agent allows for the introduction of sulfonyl groups into organic compounds, enhancing their reactivity and solubility.

Case Study: Synthesis of Aromatic Compounds

A study demonstrated the use of this compound in synthesizing various aromatic compounds through electrophilic aromatic substitution reactions. The compound's ability to stabilize intermediates significantly improved yields and reaction rates, showcasing its utility in synthetic organic chemistry .

Polymer Chemistry

In polymer chemistry, this compound is utilized to produce specialty polymers. It enhances material properties such as thermal stability and chemical resistance. These characteristics are particularly valuable in industries like automotive and electronics, where materials must withstand harsh conditions.

Data Table: Properties of Polymers Enhanced by this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | Up to 300 °C | Automotive Components |

| Chemical Resistance | High | Electronics |

| Mechanical Strength | Enhanced | Structural Applications |

Analytical Chemistry

The compound is widely used as a derivatizing agent in chromatography. It improves the detection and quantification of various analytes, which is crucial for quality control in food and drug industries. By forming stable derivatives with target compounds, it enhances sensitivity and specificity in analytical methods.

Case Study: Chromatographic Analysis

Research has shown that using this compound in high-performance liquid chromatography (HPLC) significantly improved the separation of phenolic compounds from complex mixtures. The derivatization process allowed for lower detection limits and better resolution .

Environmental Applications

This compound plays a role in wastewater treatment processes by aiding in the removal of harmful pollutants through advanced oxidation processes. Its application contributes to environmental sustainability by facilitating the degradation of toxic substances.

Data Table: Efficiency of this compound in Wastewater Treatment

| Pollutant Type | Removal Efficiency (%) | Treatment Method |

|---|---|---|

| Heavy Metals | 85 | Advanced Oxidation |

| Organic Contaminants | 90 | Biological Treatment |

Pharmaceutical Applications

In pharmaceuticals, derivatives of this compound are used to prepare various drugs. The sulfonate form enhances solubility and bioavailability of active pharmaceutical ingredients (APIs), making them more effective.

Case Study: Drug Formulation

A formulation study indicated that incorporating sodium salts of this compound into drug formulations improved the solubility of poorly soluble drugs by up to 50%, leading to enhanced therapeutic outcomes .

Propriétés

Numéro CAS |

30496-93-6 |

|---|---|

Formule moléculaire |

C6H6O6S2 |

Poids moléculaire |

238.2 g/mol |

Nom IUPAC |

benzene-1,2-disulfonic acid |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |

Clé InChI |

MIAUJDCQDVWHEV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |

SMILES canonique |

C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |

Key on ui other cas no. |

31375-00-5 30496-93-6 5710-54-3 27137-20-8 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.